Lipoxin A4, 15-epi

Overview

Description

Aspirin-triggered lipoxin A4 (ATL) is a bioactive lipid derived from arachidonic acid. It belongs to the lipoxin family, which plays a crucial role in inflammation resolution and tissue repair. Unlike classical lipoxins, ATL is specifically generated in response to aspirin (acetylsalicylic acid) treatment. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Mechanism of Action

Target of Action

15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .

Mode of Action

15-epi-Lipoxin A4 exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.

Biochemical Pathways

15-epi-Lipoxin A4 is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .

Result of Action

The primary result of 15-epi-Lipoxin A4’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, 15-epi-Lipoxin A4 can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .

Action Environment

The action of 15-epi-Lipoxin A4 can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .

Biochemical Analysis

Biochemical Properties

15-epi-lipoxin A4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of lipoxygenase (LO) enzymes . The synthesis typically involves a lipoxygenase enzyme which adds a 15 R-hydroxyl residue to the lipoxin precursor, arachidonic acid . In addition, 15-epi-lipoxin A4 has been shown to activate formyl peptide receptor (FPR2) on alternative macrophages but inhibit GPR40 on classical macrophages .

Cellular Effects

15-epi-lipoxin A4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the up-regulation of mRNA and antigens, and lower the activity of tissue factor (TF) in primary culture of human umbilical vein endothelial cells . It also inhibits the inflammatory effect of neutrophils and promotes the phagocytosis of apoptotic neutrophils by macrophages .

Molecular Mechanism

The molecular mechanism of action of 15-epi-lipoxin A4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit TNF-α-induced tissue factor expression via the PI3K/AKT/NF-κB axis in human umbilical vein endothelial cells . It also regulates the expression of many inflammatory genes by

Preparation Methods

ATL is synthesized enzymatically through the following steps:

Aspirin Acetylation: Aspirin acetylates cyclooxygenase-2 (COX-2), leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

Lipoxygenase Conversion: 15-HpETE is then converted by 15-lipoxygenase (15-LOX) into ATL.

Chemical Reactions Analysis

ATL undergoes several reactions:

Epoxidation: ATL can be epoxidized to form 15-epi-16-(para-trifluoromethyl)phenyl-17,18,19,20-tetranor-LXA4 (15-epi-ATL).

Hydrolysis: ATL can be hydrolyzed to 15-epi-16-(para-trifluoromethyl)phenyl-17,18,19,20-tetranor-13,14-dihydro-LXA4 (15-epi-13,14-dihydro-ATL). Common reagents include lipoxygenases and aspirin.

Scientific Research Applications

ATL has diverse applications:

Inflammation Resolution: ATL promotes resolution of acute inflammation by inhibiting neutrophil activation and promoting macrophage phagocytosis.

Pulmonary Protection: ATL attenuates acute lung injury (ALI) by regulating neutrophil-platelet aggregation.

Cardiovascular Health: ATL exhibits anti-atherosclerotic effects and protects against vascular inflammation.

Neuroprotection: ATL may play a role in neuroinflammation resolution.

Comparison with Similar Compounds

ATL stands out due to its aspirin-dependent synthesis. Similar compounds include classic lipoxins (LXA4 and LXB4) and other specialized pro-resolving mediators (SPMs) like resolvins and protectins.

Properties

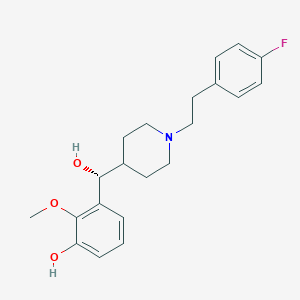

IUPAC Name |

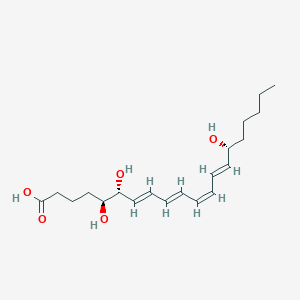

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-JEWNPAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348032 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171030-11-8 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)